(+/-)-6-Acetonyldihydrosanguinarine
(+/-)-6-Acetonyldihydrosanguinarine
(+/-)-6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid.
Xi-8-acetonyldihydrosanguinarine belongs to the class of organic compounds known as dihydrobenzophenanthridine alkaloids. These are alkaloids containing a dihydrobenzophenanthridine skeleton, which is a tetracyclic compound containing a benzene fused to a dihydrophenanthridine moiety. Xi-8-acetonyldihydrosanguinarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xi-8-acetonyldihydrosanguinarine is primarily located in the membrane (predicted from logP).
Xi-8-acetonyldihydrosanguinarine belongs to the class of organic compounds known as dihydrobenzophenanthridine alkaloids. These are alkaloids containing a dihydrobenzophenanthridine skeleton, which is a tetracyclic compound containing a benzene fused to a dihydrophenanthridine moiety. Xi-8-acetonyldihydrosanguinarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xi-8-acetonyldihydrosanguinarine is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
37687-34-6
VCID:
VC0104358
InChI:
InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3
SMILES:
CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Molecular Formula:
C23H19NO5
Molecular Weight:
389.4 g/mol
(+/-)-6-Acetonyldihydrosanguinarine
CAS No.: 37687-34-6
Reference Standards
VCID: VC0104358
Molecular Formula: C23H19NO5
Molecular Weight: 389.4 g/mol
CAS No. | 37687-34-6 |
---|---|
Product Name | (+/-)-6-Acetonyldihydrosanguinarine |
Molecular Formula | C23H19NO5 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one |
Standard InChI | InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3 |
Standard InChIKey | ONEHMWWDDDSJBB-UHFFFAOYSA-N |
SMILES | CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 |
Canonical SMILES | CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 |
Appearance | Yellow powder |
Melting Point | 194-195.5°C |
Physical Description | Solid |
Description | (+/-)-6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid. Xi-8-acetonyldihydrosanguinarine belongs to the class of organic compounds known as dihydrobenzophenanthridine alkaloids. These are alkaloids containing a dihydrobenzophenanthridine skeleton, which is a tetracyclic compound containing a benzene fused to a dihydrophenanthridine moiety. Xi-8-acetonyldihydrosanguinarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xi-8-acetonyldihydrosanguinarine is primarily located in the membrane (predicted from logP). |
Synonyms | 6-acetonyl-5,6-dihydrosanguinarine |
PubChem Compound | 181538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume